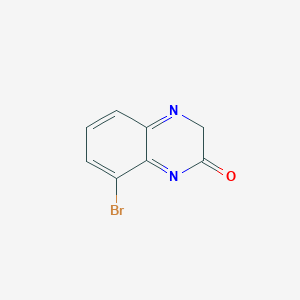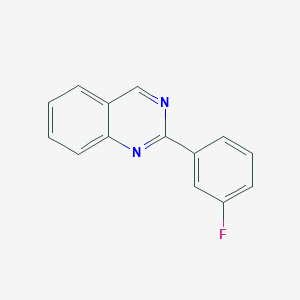
8-Bromo-2-methyl-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a bromine atom at the 8th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methyl-1,5-naphthyridine typically involves the bromination of 2-methyl-1,5-naphthyridine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the naphthyridine ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 8-Bromo-2-methyl-1,5-naphthyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the naphthyridine core.
Cross-Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products Formed:
- Substituted naphthyridines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Chemistry: 8-Bromo-2-methyl-1,5-naphthyridine is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its structural similarity to biologically active naphthyridines. It can be used in the design and synthesis of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthyridine core can facilitate binding to specific molecular targets, influencing biological pathways.
Comparison with Similar Compounds
2-Methyl-1,5-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloro-2-methyl-1,5-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1,5-Naphthyridine: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness: 8-Bromo-2-methyl-1,5-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and potential applications. The bromine atom enhances its ability to participate in substitution and cross-coupling reactions, while the methyl group provides steric and electronic effects that can be exploited in synthesis and biological activity.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-2-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 |
InChI Key |
DEMIAMABXRJDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)


![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)


![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)

![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)




